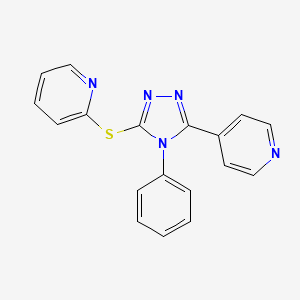
Pyridine, 2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina es un compuesto heterocíclico que presenta un anillo de piridina fusionado con un anillo de triazol y un grupo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina generalmente implica la reacción de haluros de hidrazonilo con derivados de piridina en condiciones específicas. Por ejemplo, la reacción de haluros de hidrazonilo con 2-(1-(4-(1,3-dioxoisoindolin-2-il)fenil)etilidene)hidrazincarbotioamida en etanol y trietilamina produce el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis generalmente sigue rutas similares a los métodos de laboratorio, con optimizaciones para escala, rendimiento y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleófila y electrófila, particularmente en los anillos de piridina y triazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridina: Compuestos como la 3-amino-4-arilpiridin-2(1H)-ona comparten similitudes estructurales y exhiben actividades biológicas comparables.
Derivados de triazol: Compuestos como la N-sustituida-5-fenil-[1,2,4]triazolo[1,5-c]quinazolin-2-amina también muestran propiedades y aplicaciones similares.
Singularidad
2-(4-fenil-5-(4-piridinil)-4H-1,2,4-triazol-3-il)tio)piridina es única debido a su combinación específica de anillos de piridina y triazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
103654-44-0 |
|---|---|
Fórmula molecular |
C18H13N5S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C18H13N5S/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)24-16-8-4-5-11-20-16/h1-13H |
Clave InChI |
WETRVJGHSSLIOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SC3=CC=CC=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















